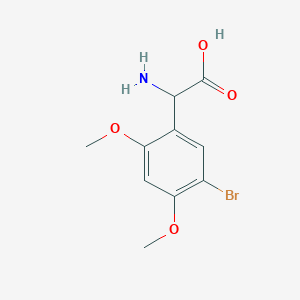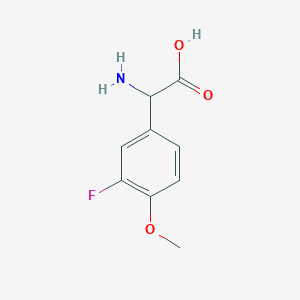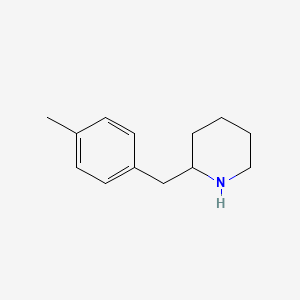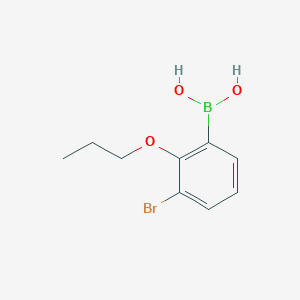
2,2'-Butylidenebis(6-tert-butyl-p-cresol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Butylidenebis(6-tert-butyl-p-cresol) is an organic compound commonly referred to as BHT. It is a synthetic phenolic antioxidant and is used in a variety of applications, such as food preservation and pharmaceuticals. BHT is also used as a stabilizer and antioxidant in industrial products. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Alkylation Processes
- A key application of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) is in alkylation processes. For instance, the alkylation of p-cresol with tert-butyl alcohol using ionic liquid catalysts has been studied, optimizing process parameters for maximizing the yield of 2-tert-butyl-p-cresol (TBC) and 2,6-di-tert-butyl-p-cresol (DTBC) (Elavarasan, Kondamudi, & Upadhyayula, 2009).
Synthesis and Purification
- The compound has been synthesized and purified for various research purposes. A specific synthesis process involving p-cresol-14C6 and isobutylene has been detailed, showing the importance of careful recrystallization and radiochemical purity checks (Shipp, Data, & Christian, 1973).
Antioxidant Analysis in Transformer Oil
- 2,2'-Butylidenebis(6-tert-butyl-p-cresol) is used as an antioxidant in transformer oil. Research has been conducted on its electrochemical properties, establishing methods for determining its content in transformer oils (Zhou, Bing, Tao, & Song, 2012).
Food Additives Metabolism Studies
- Studies have been conducted on the metabolism of 2,6-di-tert-butyl-p-cresol in rabbits, isolating various metabolites. This research aids in understanding the metabolic pathways and potential effects of this compound when used as a food additive (Aoki, 1962).
Applications in Chemical Engineering
- In chemical engineering, the compound is used in processes like the separation of p-cresol from mixtures, highlighting its role in improving efficiency in chemical separation techniques (Jadhav, Chivate, & Tavare, 1991).
Role in Catalytic Reactions
- The compound plays a role in catalytic reactions. For example, research on tert-butylation of p-cresol with tert-butyl alcohol using heteropoly acid supported on zirconia catalysts demonstrates its significance in enhancing catalytic processes (Devassy, Shanbhag, Lefebvre, & Halligudi, 2004).
Use in Polyethylene and Polypropylene Films
- It's also found application in determining antioxidants in polyethylene and polypropylene films, indicating its relevance in materials science (Dobies, 1969).
Safety and Hazards
Mechanism of Action
Target of Action
2,2’-Butylidenebis(6-tert-butyl-p-cresol) is primarily used as an antioxidant and a stabilizing additive . It is commonly used in the rubber and plastic industries to increase oxidation stability .
Action Environment
The action, efficacy, and stability of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) can be influenced by various environmental factors. For instance, its antioxidant activity may be more pronounced in environments with high levels of oxidative stress. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .
properties
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIHUDNDPCJCJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399997 |
Source


|
| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4081-14-5 |
Source


|
| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-BUTYLIDENEBIS(6-TERT-BUTYL-P-CRESOL) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)
![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)


![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)




